molecular formula C6H4BrN3O2 B1653904 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione CAS No. 20419-74-3

7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione

Cat. No.: B1653904
CAS No.: 20419-74-3
M. Wt: 230.02 g/mol
InChI Key: VGTQTXDPTYNVJJ-UHFFFAOYSA-N
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Description

7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism . The compound acts as a competitive inhibitor, binding to the active site of PNP and preventing the enzyme from catalyzing its substrate. This interaction is crucial for its potential use in therapeutic applications, particularly in the treatment of autoimmune diseases and certain types of cancer .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce cytotoxicity in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . The compound influences cell function by disrupting cell signaling pathways, leading to cell cycle arrest and apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and promoting cell death in cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PNP, inhibiting its enzymatic activity and disrupting purine metabolism . This inhibition leads to the accumulation of toxic metabolites, which can induce apoptosis in T cells. The compound also interacts with other biomolecules, such as cyclin-dependent kinases (CDKs), further contributing to its antiproliferative effects . These interactions highlight the compound’s potential as a multi-targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent cytotoxic effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PNP . The inhibition of PNP disrupts purine metabolism, leading to the accumulation of inosine and guanosine metabolites. These changes in metabolic flux can have downstream effects on nucleotide synthesis and energy production, further influencing cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells is influenced by its interactions with intracellular proteins, which can affect its accumulation and activity .

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm and nucleus . Its subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments. The compound’s activity is modulated by its localization, with nuclear accumulation enhancing its effects on gene expression and cytoplasmic localization influencing its interactions with metabolic enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione typically involves the bromination of pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione. One common method involves the slow addition of 1-bromopyrrolidine-2,5-dione to a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dichloromethane, followed by stirring the reaction mixture at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is unique due to its specific structure, which combines both pyrrole and pyrimidine rings. This structural feature allows it to interact with a diverse range of biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

7-bromo-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O2/c7-2-1-8-4-3(2)9-6(12)10-5(4)11/h1,8H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTQTXDPTYNVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297969
Record name 7-bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20419-74-3
Record name NSC119856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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